
2-(6-(p-tolyloxy)pyridin-3-yl)ethanaMine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(6-(p-tolyloxy)pyridin-3-yl)ethanaMine dihydrochloride” is a chemical compound with the CAS Number: 1337880-30-4 . Its molecular formula is C14H18Cl2N2O and it has a molecular weight of 301.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N2O.2ClH/c1-11-2-5-13 (6-3-11)17-14-7-4-12 (8-9-15)10-16-14;;/h2-7,10H,8-9,15H2,1H3;2*1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is typically stored at room temperature .Aplicaciones Científicas De Investigación
DNA Interaction and Cytotoxicity Studies
Research on Cu(II) complexes with tridentate ligands, including one structurally similar to 2-(6-(p-tolyloxy)pyridin-3-yl)ethanamine dihydrochloride, demonstrated strong DNA binding propensity and minor structural changes in calf thymus DNA upon interaction with these complexes. The presence of these complexes led to enhanced DNA cleavage activity, attributed to hydroxyl radicals generated in the presence of a reducing agent. Furthermore, the complexes exhibited low toxicity across various cancer cell lines, with IC50 values ranging between 37 and 156 μM, highlighting their potential therapeutic applications (Kumar et al., 2012).
Catalytic Enantioselective Reduction
In the context of chemical synthesis, catalytic enantioselective borane reduction of benzyl oximes, involving similar compounds, has been utilized for the preparation of chiral amines. This process is significant for asymmetric synthesis, offering a method to obtain enantiomerically pure compounds, which is crucial in drug development and various fields of chemistry (Huang, Ortiz-Marciales, & Hughes, 2010).
Complexation with Metal Ions
The compound and its derivatives have been studied for their ability to form complexes with metal ions such as Cu(II) and Cd(II). These complexes have been characterized and show distinct geometrical structures and potential for interaction with biomolecules. This area of research is crucial for understanding the coordination chemistry of these compounds and exploring their potential in catalysis, material science, and biological applications (Mardani et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2-[6-(4-methylphenoxy)pyridin-3-yl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.2ClH/c1-11-2-5-13(6-3-11)17-14-7-4-12(8-9-15)10-16-14;;/h2-7,10H,8-9,15H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIHDXUUIMMFLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(p-tolyloxy)pyridin-3-yl)ethanaMine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B596330.png)
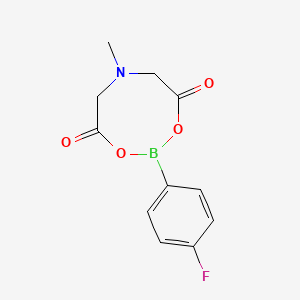


![8-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B596338.png)
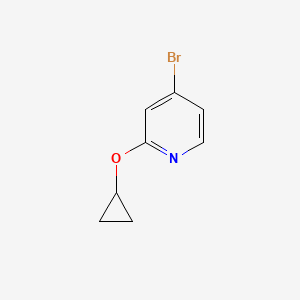
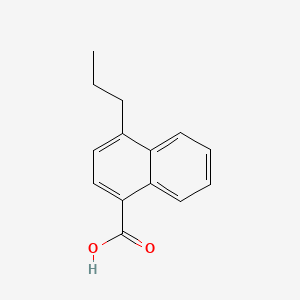
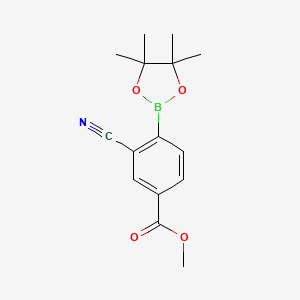
![Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B596346.png)
![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate](/img/structure/B596347.png)
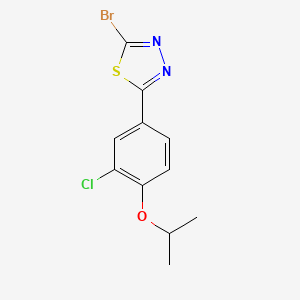

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B596350.png)
